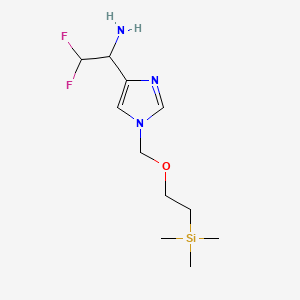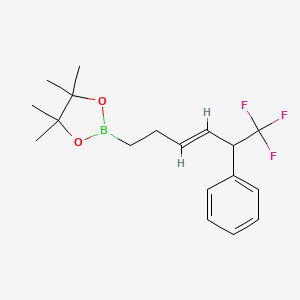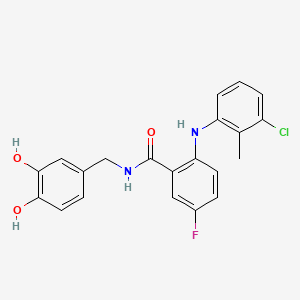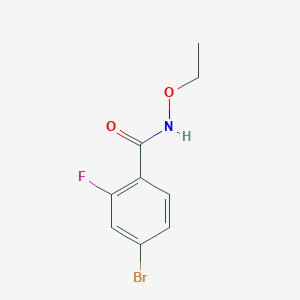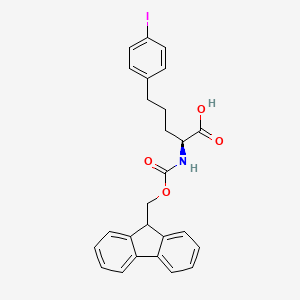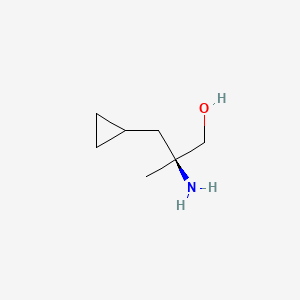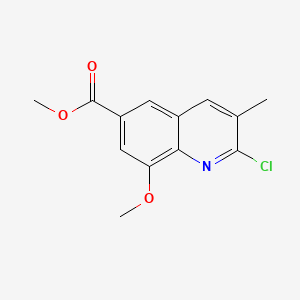
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate is a quinoline derivative with the molecular formula C13H12ClNO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-8-methoxy-3-methylquinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
科学研究应用
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-chloro-8-methoxy-3-methylquinoline: Lacks the carboxylate group, which may affect its reactivity and biological activity.
8-chloro-2-methylquinoline: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
属性
分子式 |
C13H12ClNO3 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-7-4-8-5-9(13(16)18-3)6-10(17-2)11(8)15-12(7)14/h4-6H,1-3H3 |
InChI 键 |
YZZCBGONEVVBMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CC(=C2N=C1Cl)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
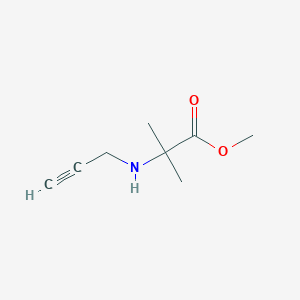

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
